molecular formula C11H12ClN3O3 B2629387 3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431963-30-2

3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2629387
CAS No.: 1431963-30-2
M. Wt: 269.69
InChI Key: PECCIYVNQRORCZ-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a 1,3-benzodioxol-5-yloxy substituent at position 3 and a methyl group at position 1 of the pyrazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-1-methylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3.ClH/c1-14-5-8(12)11(13-14)17-7-2-3-9-10(4-7)16-6-15-9;/h2-5H,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECCIYVNQRORCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=CC3=C(C=C2)OCO3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes using continuous flow reactors to ensure efficient heat and mass transfer, precise temperature control, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that 3-(1,3-benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride exhibits significant anticancer properties against several cancer cell lines. Notable findings include:

  • Prostate Cancer : The compound has been tested against LNCaP cells, showing promising cytotoxic effects.
  • Pancreatic Cancer : It has demonstrated activity against MIA PaCa-2 cells, suggesting potential for therapeutic use in pancreatic malignancies.
  • Acute Lymphoblastic Leukemia : Studies on CCRF-CEM cells indicate that the compound may inhibit cell proliferation effectively.

These findings suggest that the compound could be further developed as a targeted therapy for various cancers.

Neuropharmacological Applications

The unique structure of this compound also positions it as a candidate for neuropharmacological research. Its potential mechanisms include:

  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter pathways, which is critical for treating neurological disorders.
  • Antidepressant Effects : Similar compounds have shown efficacy in mood regulation, indicating that this compound may have similar properties.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on prostate cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

Case Study 2: Neuropharmacological Potential

A separate investigation focused on the neuropharmacological properties of the compound. Using animal models, researchers assessed its impact on anxiety-like behaviors and found that it significantly reduced symptoms compared to control groups. This suggests potential utility in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Analogs

a) 3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine Hydrochloride
  • Structure: The benzodioxol group is replaced with a 2,4-dichlorophenoxy moiety.
  • Molecular Weight: Higher molecular weight (due to Cl atoms) may affect solubility and pharmacokinetics.
  • Applications : Likely used as an intermediate in agrochemicals or pharmaceuticals due to halogenated aromatic systems .
b) 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
  • Structure : The benzodioxol group is at position 4 of the pyrazole ring, and a 4-methylphenyl group replaces the methyl group at position 1.
  • Key Differences: Positional Isomerism: Altered substitution pattern may influence molecular conformation and intermolecular interactions (e.g., hydrogen bonding).

Piperidine-Based Analogs (Paroxetine-Related Compounds)

a) trans(-)-1-Methyl-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine
  • Structure : A piperidine core replaces the pyrazole, with a benzodioxol-5-yloxymethyl side chain and a 4-fluorophenyl group.
  • Key Differences: Ring Size and Aromaticity: The six-membered piperidine ring lacks aromaticity, contrasting with the pyrazole’s aromatic nature. Pharmacological Relevance: Paroxetine (an SSRI) and its impurities (e.g., Related Compounds A, B, F, G) highlight the benzodioxol group’s role in binding affinity .
b) USP Paroxetine Related Compound G RS
  • Structure : Features a biphenyl group (4’-fluorophenyl-4’-phenyl) and a benzodioxoloxymethyl side chain on a piperidine core.
  • Regulatory Use: Employed as a reference standard for impurity profiling, underscoring structural diversity in pharmacopeial compounds .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Salt Form
Target Compound C₁₀H₁₀ClN₃O₃* 271.66† Pyrazole, benzodioxol, amine Hydrochloride
3-(2,4-Dichlorophenoxy)-1-methyl-pyrazol-4-amine HCl C₁₀H₁₀Cl₂N₃O 292.12 Pyrazole, dichlorophenoxy, amine Hydrochloride
Paroxetine Hydrochloride Anhydrous C₁₉H₂₀FNO₃·HCl 365.83 Piperidine, benzodioxol, fluoride Hydrochloride

*Assumed based on and ; †Calculated from InChIKey in .

Research Findings and Implications

  • Synthesis and Characterization : The target compound’s structural analogs are often characterized via X-ray crystallography (e.g., SHELX refinement ) or chromatographic methods (e.g., Pharmacopeial Forum standards ).
  • Structural Activity Relationships (SAR): Benzodioxol Group: Enhances metabolic stability due to the methylenedioxy bridge, as seen in Paroxetine . Pyrazole vs.
  • Regulatory Considerations : Compounds like USP Paroxetine Related Compound G RS emphasize the need for rigorous impurity profiling in drug development .

Biological Activity

3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound features a unique structural combination of a pyrazole ring and a benzodioxole moiety, which may confer distinct pharmacological properties.

  • Molecular Formula : C12H12N4O3
  • Molecular Weight : Approximately 248.68 g/mol
  • CAS Number : 1429419-33-9

Anticancer Properties

Research indicates that 3-(1,3-benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine exhibits significant anticancer activity against various cancer cell lines. Key findings include:

  • Cell Lines Tested :
    • Prostate cancer (LNCaP)
    • Pancreatic cancer (MIA PaCa-2)
    • Acute lymphoblastic leukemia (CCRF-CEM)

In vitro studies have shown that this compound can inhibit the proliferation of these cancer cells, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects is still under investigation. However, it is believed to interact with specific biological targets involved in cell growth and apoptosis pathways. This includes potential inhibition of key enzymes and receptors associated with tumor progression .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-(1,3-benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amineStructureExhibits strong anti-inflammatory activity
3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidineStructureKnown for its antidepressant properties
2-(4-methylphenoxy)-n-(thiophen-2-ylmethyl)acetamideStructureExhibits unique anti-cancer properties

The distinct combination of pyrazole and benzodioxole groups in our compound may confer unique pharmacological profiles not found in other similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including our compound. For instance:

  • Synergistic Effects with Doxorubicin : A study explored the combination of pyrazole derivatives with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated enhanced cytotoxicity when combined with doxorubicin, particularly in MDA-MB-231 cells .
  • Antifungal Activity : Other research highlighted that certain pyrazole derivatives displayed notable antifungal activity, suggesting a broader spectrum of biological effects that could be explored further .

Q & A

Basic: What synthetic routes and characterization methods are validated for synthesizing 3-(1,3-Benzodioxol-5-yloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride?

Answer:
The compound is synthesized via cyclization reactions using nucleophilic reagents or Vilsmeier–Haack protocols. A validated route involves:

  • Step 1: Reacting substituted benzoic acid hydrazides with phosphorous oxychloride at 120°C to form oxadiazole intermediates .
  • Step 2: Introducing the benzodioxol moiety through nucleophilic substitution or coupling reactions.
  • Validation: Confirm purity via HPLC (>95%) and structure via IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (pyrazole protons at δ 6.5–7.2 ppm; benzodioxol protons as a singlet at δ 5.9–6.1 ppm), and single-crystal X-ray diffraction (triclinic crystal system, space group P1) .

Basic: How are structural ambiguities resolved in pyrazole derivatives like this compound?

Answer:
Ambiguities arise from tautomerism (e.g., NH-pyrazole vs. keto forms) and regiochemistry. Key methods include:

  • X-ray crystallography to confirm bond lengths (e.g., N–C distances: 1.33–1.37 Å for pyrazole rings) and hydrogen-bonding networks (N–H···N interactions at ~2.8 Å) .
  • DEPT-135 NMR to distinguish CH₂/CH₃ groups in the methylpyrazole moiety .

Advanced: How can contradictory antimicrobial activity data for pyrazole analogs be systematically analyzed?

Answer:
Discrepancies in bioactivity (e.g., MIC values varying by >10 µg/mL) may arise from:

  • Structural variations : Substituents like halogen (Cl, F) or methoxy groups alter lipophilicity and target binding. Compare analogs with/without the benzodioxol group .
  • Assay conditions : Standardize broth microdilution (CLSI guidelines) and control for pH (7.2–7.4) and inoculum size (5 × 10⁵ CFU/mL) .
  • Statistical tools : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across replicates .

Advanced: What computational strategies predict binding interactions of this compound with kinase targets?

Answer:

  • Molecular docking : Use AutoDock Vina with AMBER force fields to model binding to kinases (e.g., CDK2). Key parameters: grid box size 25 ų, exhaustiveness = 20 .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability (RMSD < 2.0 Å) and identify critical residues (e.g., Glu81 in ATP-binding pockets) .
  • Pharmacophore mapping : Align benzodioxol oxygen atoms with H-bond acceptors in target active sites .

Advanced: How to design a SAR study to optimize this compound’s anti-inflammatory activity?

Answer:

  • Variable groups : Syntize analogs with modified benzodioxol (e.g., methyl, nitro) or pyrazole (e.g., ethyl, trifluoromethyl) substituents .
  • Assays : Measure COX-2 inhibition (IC₅₀ via ELISA) and cytokine suppression (IL-6/TNF-α via qPCR).
  • Data analysis : Use ML models (e.g., Random Forest) to correlate substituent electronegativity with activity .

Basic: What protocols ensure compound stability during pharmacological testing?

Answer:

  • Storage : -20°C in amber vials under argon to prevent oxidation.
  • Solubility : Prepare stock solutions in DMSO (≤0.1% v/v in assays) and confirm stability via UV-Vis (λmax 270 nm; deviation <5% over 24 h) .
  • In vitro conditions : Use PBS (pH 7.4) with 0.01% Tween-80 to mimic physiological solubility .

Advanced: How does crystal packing influence physicochemical properties?

Answer:
The triclinic packing (space group P1) exhibits C–H···π (3.4 Å) and N–H···N (2.9 Å) interactions, which:

  • Enhance thermal stability (TGA decomposition >200°C).
  • Reduce solubility in polar solvents (logP ~2.8) due to tight packing .
  • Mitigation : Co-crystallize with PEG 4000 to improve aqueous solubility .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis (risk of HCl gas release).
  • Waste disposal : Neutralize with 10% NaOH before incineration .

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